molecular formula C10H7N3O B13961785 Pyridazino[1,6-a]benzimidazol-2(1H)-one CAS No. 28992-49-6

Pyridazino[1,6-a]benzimidazol-2(1H)-one

Cat. No.: B13961785
CAS No.: 28992-49-6
M. Wt: 185.18 g/mol
InChI Key: OWMAHCJLPOYEEH-UHFFFAOYSA-N
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Description

Pyridazino[1,6-a]benzimidazol-2(1H)-one is a heterocyclic compound that features a fused ring system combining pyridazine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazino[1,6-a]benzimidazol-2(1H)-one typically involves the reaction of quaternary 1-aminobenzimidazolium salts with β-dicarbonyl compounds. For instance, the reaction of excess acetylacetone with quaternary 1-aminobenzimidazolium salts in aqueous potassium carbonate solution yields Pyridazino[1,6-a]benzimidazolium cations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Pyridazino[1,6-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Pyridazino[1,6-a]benzimidazol-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridazino[1,6-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it often involves binding to active sites or altering the function of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridazino[1,6-a]benzimidazol-2(1H)-one is unique due to its specific fused ring system, which provides distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry.

Properties

CAS No.

28992-49-6

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

1H-pyridazino[1,6-a]benzimidazol-2-one

InChI

InChI=1S/C10H7N3O/c14-10-6-5-9-11-7-3-1-2-4-8(7)13(9)12-10/h1-6H,(H,12,14)

InChI Key

OWMAHCJLPOYEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=O)C=C3

Origin of Product

United States

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